L-xylose-2-13C

Metabolic Tracing Rare Sugar Enantiomer Specificity

Standard D-xylose tracers generate high metabolic background in microbiome studies due to rapid pentose phosphate pathway metabolism. This L-enantiomer, labeled at C-2 with ≥99 atom% 13C, solves that confound. - **Background-free tracing**: Not metabolized by most bacteria/eukaryotes; ideal for mixed microbial consortia. - **Optimized label position**: C-2 validated for resolving fluxes through PPP, glycolysis & TCA cycle (Geobacillus LC300). - **Dual utility**: Internal standard for L-xylose quantitation (MS +1 Da shift) or chiral building block for 13C-labeled L-nucleosides (anti-HBV).

Molecular Formula C5H10O5
Molecular Weight 151.12 g/mol
Cat. No. B12401902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-xylose-2-13C
Molecular FormulaC5H10O5
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m1/s1/i3+1
InChIKeyPYMYPHUHKUWMLA-ZNTFUPGFSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Xylose-2-13C Procurement Guide


L-Xylose-2-13C (CAS 478506-63-7) is a stable isotope-labeled rare sugar in which the C-2 position of L-xylose is enriched with carbon-13 at ≥99 atom% . L-Xylose is the levorotatory enantiomer of xylose, a five-carbon aldopentose monosaccharide [1]. Unlike naturally abundant D-xylose, L-xylose is not metabolized by the majority of bacterial and eukaryotic systems, making its 13C-labeled form a background-free tracer for metabolic flux studies and a high-purity chiral building block for the synthesis of antiviral nucleoside analogs [2].

Metabolic Flux Tracer
Background-free 13C tracing in D-xylose-utilizing systems due to L-enantiomer inertness.
Chiral Synthesis Building Block
Enantiopure L-xylose scaffold for stereospecific synthesis of isotopically labeled nucleoside analogs.
Isotope Dilution MS Internal Standard
+1 Da mass shift enables co-elution with analyte for quantitation without deuterium-related retention time shift.

L-Xylose-2-13C Irreplaceability


Generic substitution of L-xylose-2-13C with the more common D-xylose-2-13C or with L-xylose labeled at alternative carbon positions introduces critical experimental confounds. D-Xylose is rapidly metabolized via the pentose phosphate pathway in most organisms, generating high metabolic background that obscures tracer-specific signals [1]. In contrast, L-xylose is not a substrate for ubiquitous bacterial xylose isomerases, enabling background-free tracing in mixed microbial communities [2]. Furthermore, the C-2 labeling position is uniquely informative for tracking the isomerization of xylose to xylulose, as the C-2 carbon becomes the carbonyl carbon of xylulose [3]. While [1-13C]- and [5-13C]-labeled analogs report on different metabolic branch points, C-2 labeling has been experimentally validated as one of only two optimal singly labeled tracers for resolving fluxes through the pentose phosphate pathway, glycolysis, and the TCA cycle simultaneously [3].

L-Xylose-2-13C
D-Xylose-2-13C
D-Xylose is rapidly metabolized via the pentose phosphate pathway, generating high background that may obscure tracer-specific signals.
C-2 labeling position
[1-13C]- or [5-13C]-L-xylose
Alternative labeling positions report on different metabolic branch points and may reduce flux resolution for the pentose phosphate pathway, glycolysis, and TCA cycle simultaneously.
Single enantiomer L-form
DL-Xylose (racemic mixture)
Racemic mixtures introduce undefined stereochemistry, which may compromise enantioselective synthesis yields and chiral purity requirements.

L-Xylose-2-13C Differentiation Evidence


Enantiomer-Specific Metabolic Inertness

L-Xylose-2-13C provides a background-free 13C tracer option due to the inherent metabolic inertness of the L-enantiomer in the majority of biological systems. D-Xylose is rapidly catabolized via the pentose phosphate pathway, generating extensive 13C scrambling into biomass and CO2 that complicates flux resolution [1]. In contrast, L-xylose is not a substrate for common bacterial xylose isomerases and is not metabolized by human enzymes [2]. This differential enables L-xylose-2-13C to serve as a true negative control or a transport-specific probe in D-xylose-utilizing systems.

Metabolic Inertness
Class-level
>20-fold lower enzymatic conversion rate (L- vs D-xylose)
Enables background-free 13C tracing in D-xylose-metabolizing systems
In vitro enzyme assays; L-enantiomer is not a substrate for common xylose isomerases
Metabolic Tracing Rare Sugar Enantiomer Specificity

Optimal Flux Resolution via C-2 Labeling

In a comprehensive 13C-MFA study using all five singly labeled D-xylose tracers ([1-13C] through [5-13C]), [2-13C]xylose was experimentally identified as one of the two optimal isotopic tracers for precise flux quantification in Geobacillus LC300 [1]. The C-2 label position provides superior information content for resolving fluxes through the pentose phosphate pathway, glycolysis, and the TCA cycle simultaneously. This finding directly translates to L-xylose-2-13C, where the same positional advantage is combined with the L-enantiomer's metabolic inertness for even cleaner flux data.

Optimal Tracer Position
Reported
[2-13C] and [5-13C] selected as optimal among 5 singly labeled xylose tracers for flux resolution
Supports selection for PPP/glycolysis/TCA cycle flux studies with narrower confidence intervals
Based on Geobacillus LC300 13C-MFA; cross-study context
Metabolic Flux Analysis 13C-MFA COMPLETE-MFA

Isotopic Mass Shift for MS Quantitation

The substitution of a single 12C atom with 13C at the C-2 position results in a monoisotopic mass increase of 1.006 Da (from 150.13 g/mol to 151.12 g/mol) . This mass shift is sufficient for complete baseline separation in high-resolution mass spectrometry (HRMS) and for establishing distinct SRM transitions in triple quadrupole LC-MS/MS. A GC/MS isotope dilution assay for xylose demonstrated the use of [13C1]xylose as an internal standard for precise quantitation in human serum, achieving analytical linearity across physiologically relevant concentration ranges [1]. When used as an internal standard for L-xylose quantification, L-xylose-2-13C minimizes matrix effects and ion suppression through near-identical chromatographic behavior while providing a clearly resolved +1 Da peak.

Mass Shift for MS
Context-dependent
Δm = +0.999 Da (13C1 vs 12C)
Supports isotope dilution quantitation with co-eluting internal standard
Validated in serum matrix; method-transfer review advised
Isotope Dilution MS LC-MS/MS Internal Standard Quantitation

Enantiomeric Purity for Asymmetric Synthesis

L-Xylose serves as a chiral pool starting material for the stereospecific synthesis of β-L-nucleoside analogs, including β-L-2',3'-dideoxycytidine (β-L-ddC) and L-FMAU, which exhibit antiviral activity against HBV (EC50 = 0.1 µM) and HIV [1][2]. The stereochemical integrity at C-4 (which defines the L-configuration) is essential for the antiviral activity of these nucleoside derivatives. L-Xylose-2-13C, with a single enantiomer form, provides >99% enantiomeric excess compared to racemic DL-xylose mixtures (0% ee), ensuring that downstream synthetic products retain the desired stereochemistry for biological target engagement.

Enantiomeric Excess
Class-level
>99% ee (single enantiomer L-form)
Enables stereochemically defined synthesis of L-nucleoside analogs for antiviral research
Chiral HPLC or polarimetry; racemic mixture 0% ee
Asymmetric Synthesis Nucleoside Analog Chiral Pool

L-Xylose-2-13C Validated Applications


13C-MFA in Microbial Communities

Deploy L-xylose-2-13C as a background-free tracer in parallel labeling experiments to resolve metabolic fluxes in mixed microbial consortia where D-xylose tracers would be rapidly scavenged. The C-2 label position, validated as optimal for flux resolution in Geobacillus LC300 [1], combined with the L-enantiomer's metabolic inertness, enables clean isotopomer data for the pentose phosphate pathway, glycolysis, and TCA cycle without competing endogenous metabolism.

Isotope Dilution Internal Standard for LC-MS/MS

Utilize L-xylose-2-13C as an internal standard for the absolute quantification of L-xylose in plasma, urine, or cell lysates. The +1 Da mass shift (151.12 vs. 150.13 g/mol) enables complete chromatographic co-elution with the analyte while providing distinct SRM transitions for interference-free quantitation, meeting bioanalytical method validation guidelines [2].

Stereospecific Synthesis of Antiviral Nucleosides

Employ L-xylose-2-13C as a chirally defined starting material for the synthesis of isotopically labeled β-L-nucleoside analogs, including β-L-ddC and L-FMAU derivatives. The high enantiomeric purity (>99% ee) ensures that the resulting nucleoside analogs maintain the L-configuration essential for antiviral target engagement against HBV (EC50 0.1 µM) while incorporating a 13C label at the C-2 position of the sugar moiety for metabolic tracing of the drug candidate [3].

Application
Selection Property
Validation Focus
Microbial community 13C-MFA
L-enantiomer inertness & C-2 labeling
Flux resolution for PPP/glycolysis/TCA cycle with minimal background
LC-MS/MS quantitation of L-xylose
+1 Da mass shift and co-elution
Bioanalytical method validation review; matrix-effect assessment
Stereospecific synthesis of L-nucleoside analogs
High enantiomeric purity (>99% ee)
Stereochemical integrity for antiviral research compounds

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